
8-Hydroxy-p-menth-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-p-menth-4-en-3-one is a monoterpene compound with the molecular formula C10H16O2 and a molecular weight of 168.2328 g/mol . It is also known by other names such as (-)-1R-8-Hydroxy-p-menth-4-en-3-one and Schizonol . This compound is characterized by its hydroxyl group at the 8th position and a double bond between the 4th and 5th carbon atoms in the p-menthane skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-p-menth-4-en-3-one can be achieved through various synthetic routes. One common method involves the hydroxylation of p-menthane derivatives using specific biocatalysts . The reaction conditions typically include the use of enzymes or microorganisms that facilitate the hydroxylation process. For example, the biotransformation of monoterpenes with the p-menthane skeleton can yield this compound as a product .
Industrial Production Methods
Industrial production of this compound may involve large-scale biotransformation processes using microbial or enzymatic systems. These methods are preferred due to their efficiency and ability to produce high-purity compounds . The use of green chemistry principles, such as minimizing toxic waste and optimizing reaction conditions, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-p-menth-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxyl group or the double bond, using reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . These products result from the hydroxylation and subsequent oxidation of the compound .
Scientific Research Applications
8-Hydroxy-p-menth-4-en-3-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Hydroxy-p-menth-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, such as hydroxylation and oxidation, mediated by enzymes like alcohol oxidases and aldehyde dehydrogenases . These reactions result in the formation of various biologically active derivatives that can exert different effects on target cells and tissues .
Comparison with Similar Compounds
8-Hydroxy-p-menth-4-en-3-one can be compared with other similar monoterpene compounds, such as:
cis-Verbenol: This compound is another monoterpene with similar structural features and is used in the synthesis of fragrances and flavors.
The uniqueness of this compound lies in its specific hydroxylation pattern and its ability to undergo diverse chemical transformations, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
83212-19-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h5,7,12H,4,6H2,1-3H3 |
InChI Key |
SNBPZAIQWQXUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=O)C1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


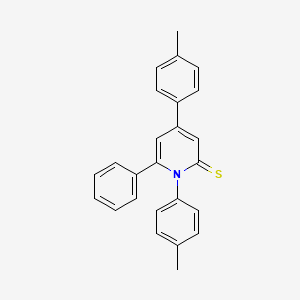
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
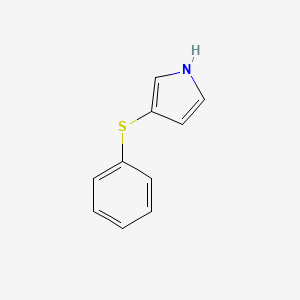
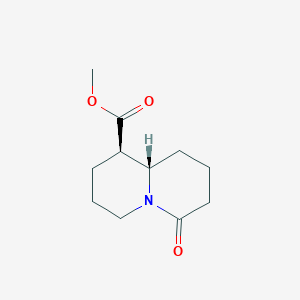

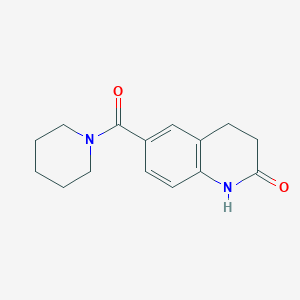
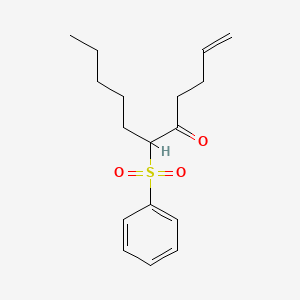
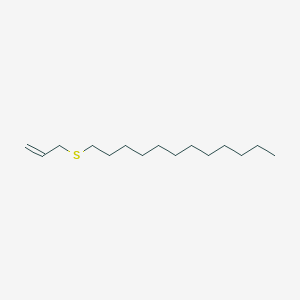
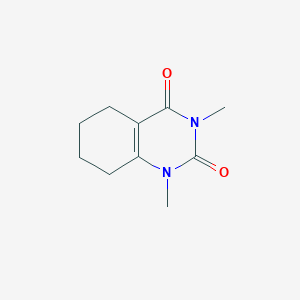
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
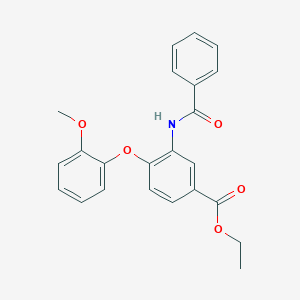
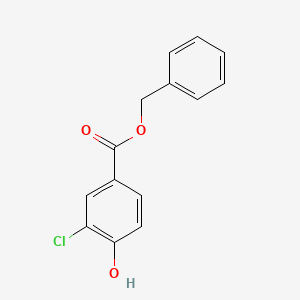
![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
